molecular formula C9H10Cl2N4 B13507310 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride

Cat. No.: B13507310
M. Wt: 245.11 g/mol
InChI Key: NRLBISUXZSUBCJ-UHFFFAOYSA-N
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Description

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is a complex organic compound with a benzodiazole core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzimidazole derivatives with aminomethyl groups in the presence of suitable catalysts and solvents. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
  • Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound compared to its similar counterparts.

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile;dihydrochloride

InChI

InChI=1S/C9H8N4.2ClH/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7;;/h1-3H,5,11H2,(H,12,13);2*1H

InChI Key

NRLBISUXZSUBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)CN.Cl.Cl

Origin of Product

United States

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